(2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID (2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID
Brand Name: Vulcanchem
CAS No.: 56010-93-6
VCID: VC4109148
InChI: InChI=1S/C5H11NO2S2/c1-9-3-10-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
SMILES: CSCSCC(C(=O)O)N
Molecular Formula: C5H11NO2S2
Molecular Weight: 181.3

(2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID

CAS No.: 56010-93-6

Cat. No.: VC4109148

Molecular Formula: C5H11NO2S2

Molecular Weight: 181.3

* For research use only. Not for human or veterinary use.

(2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID - 56010-93-6

Specification

CAS No. 56010-93-6
Molecular Formula C5H11NO2S2
Molecular Weight 181.3
IUPAC Name (2R)-2-amino-3-(methylsulfanylmethylsulfanyl)propanoic acid
Standard InChI InChI=1S/C5H11NO2S2/c1-9-3-10-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
Standard InChI Key VHYPETWOECSQQP-BYPYZUCNSA-N
Isomeric SMILES CSCSC[C@@H](C(=O)O)N
SMILES CSCSCC(C(=O)O)N
Canonical SMILES CSCSCC(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₅H₁₁NO₂S₂, with a molar mass of 181.3 g/mol. Its IUPAC name, (2R)-2-amino-3-{[(methylsulfanyl)methyl]sulfanyl}propanoic acid, reflects the presence of:

  • An L-configuration amino group at the α-carbon.

  • Two sulfur-containing moieties: a methylsulfanylmethyl (-SCH₂SMe) group at the β-carbon.

  • A carboxylic acid terminus.

The stereochemistry is critical for biological interactions, as the (2R) configuration ensures compatibility with enzyme active sites optimized for L-amino acids.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₁₁NO₂S₂
Molecular Weight181.3 g/mol
CAS Number56010-93-6
IUPAC Name(2R)-2-amino-3-{[(methylsulfanyl)methyl]sulfanyl}propanoic acid
Solubility (Predicted)Moderate in polar solvents

Synthesis and Structural Elucidation

Synthetic Routes

While no direct synthesis protocols are documented for this compound, analogous sulfur-containing amino acids are typically synthesized via:

  • Thiol-ene coupling: Reacting cysteine derivatives with methanethiol under radical initiation.

  • Enzymatic resolution: Using lipases or esterases to isolate the (2R) enantiomer from racemic mixtures.

For example, 2-amino-3-methylsulfanylbutanoic acid hydrochloride is synthesized from L-valine through sequential alkylation and oxidation steps, suggesting adaptable methodologies.

Spectroscopic Characterization

  • NMR: The β-thioether protons resonate at δ 2.1–2.3 ppm (CH₂S), while the methylsulfanyl group appears at δ 2.0 ppm (S-CH₃).

  • IR: Strong absorption bands at 2500 cm⁻¹ (S-H stretch) and 1700 cm⁻¹ (C=O stretch) confirm thioether and carboxylic acid groups.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Effects

In murine studies, SMC reduced TNF-α and IL-6 levels by 40–60% via NF-κB pathway inhibition . The compound’s sulfur atoms could similarly chelate pro-inflammatory metal ions or modulate glutathione synthesis .

Table 2: Hypothesized Biological Activities

ActivityProposed MechanismSupporting Evidence
AntioxidantThiol-mediated radical quenchingAnalogous to SMC
Anti-inflammatoryNF-κB suppressionSimilar to sulfur amino acids
Enzyme inhibitionActive-site thioether bindingObserved in methyltransferases

Research Challenges and Future Directions

Synthesis Optimization

Current methods yield <50% enantiomeric excess for similar compounds. Advances in asymmetric catalysis or biotechnological approaches (e.g., engineered cystathionine γ-lyase) are needed.

In Vivo Validation

No pharmacokinetic or toxicity data exist. Prioritize rodent studies to assess bioavailability and hepatic metabolism.

Structure-Activity Relationships

Systematic modification of thioether substituents (e.g., replacing methyl with trifluoromethyl) could enhance target selectivity .

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